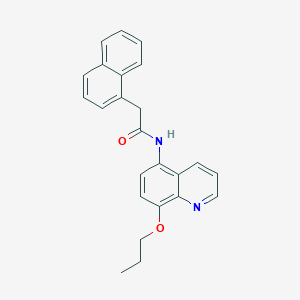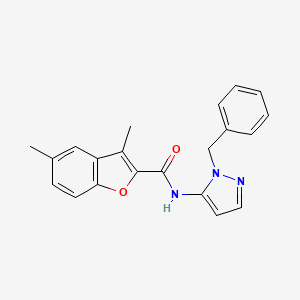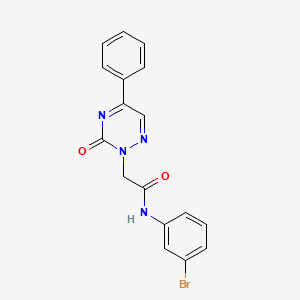
2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a naphthalene ring and a quinoline ring, which are connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce a suitable leaving group, such as a halide, at the desired position.
Formation of the Quinoline Derivative: The quinoline ring is synthesized and functionalized to introduce a propoxy group at the 8-position.
Coupling Reaction: The naphthalene derivative and the quinoline derivative are coupled through an acetamide linkage using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(naphthalen-1-yl)-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoline and naphthalene derivatives with oxidized functional groups.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
2-(ナフタレン-1-イル)-N-(8-プロポキシキノリン-5-イル)アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用して、それらの活性を調節する可能性があります。
関連する経路: この化合物は、その特定の生物学的活性に応じて、炎症、細胞増殖、またはアポトーシスに関連するシグナル伝達経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
2-(ナフタレン-1-イル)-N-(キノリン-5-イル)アセトアミド: プロポキシ基がなく、これは溶解性と生物学的活性に影響を与える可能性があります。
2-(ナフタレン-1-イル)-N-(8-メトキシキノリン-5-イル)アセトアミド: プロポキシ基の代わりにメトキシ基が含まれており、これは化学反応性と薬理学的特性に影響を与える可能性があります。
独自性
2-(ナフタレン-1-イル)-N-(8-プロポキシキノリン-5-イル)アセトアミドは、ナフタレン環とキノリン環の両方が存在し、さらにプロポキシ基が存在することで、溶解性と生物学的標的との相互作用が向上する可能性があるため、独自性があります。これらの構造的特徴の組み合わせにより、さまざまな科学研究への応用において貴重な化合物となっています。
特性
分子式 |
C24H22N2O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
2-naphthalen-1-yl-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C24H22N2O2/c1-2-15-28-22-13-12-21(20-11-6-14-25-24(20)22)26-23(27)16-18-9-5-8-17-7-3-4-10-19(17)18/h3-14H,2,15-16H2,1H3,(H,26,27) |
InChIキー |
JLIALUHPKPSSMO-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=CC4=CC=CC=C43)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11313358.png)
![2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11313367.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11313371.png)
![N-(1-Benzylpiperidin-4-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11313372.png)
![Methyl 4-(5-hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate](/img/structure/B11313376.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide](/img/structure/B11313380.png)
![N-(4-methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313382.png)
![N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11313383.png)
![6-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313394.png)

![2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11313404.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11313415.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313422.png)

